molecular formula C9H4ClIN2S B12275838 4-Chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile CAS No. 930293-15-5

4-Chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile

Cat. No.: B12275838
CAS No.: 930293-15-5
M. Wt: 334.56 g/mol
InChI Key: WJBGRENDLJDAAL-UHFFFAOYSA-N
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Description

4-Chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound with the molecular formula C9H4ClIN2S and a molecular weight of 334.56 g/mol . This compound is characterized by the presence of chlorine, iodine, and a nitrile group attached to a thieno[2,3-b]pyridine ring system. It is primarily used for research and development purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the iodination of 4-chloro-3-methylthieno[2,3-b]pyridine-5-carbonitrile using iodine and a suitable oxidizing agent under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The presence of halogens makes it suitable for coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thieno[2,3-b]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile is not well-defined, as it is primarily used as an intermediate in chemical synthesis. its biological effects, if any, would likely involve interactions with specific molecular targets, such as enzymes or receptors, through its functional groups. The exact pathways and targets would depend on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile is unique due to the presence of both chlorine and iodine atoms, which provide versatility in chemical reactions. This dual halogenation allows for a wide range of functionalization and coupling possibilities, making it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

930293-15-5

Molecular Formula

C9H4ClIN2S

Molecular Weight

334.56 g/mol

IUPAC Name

4-chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile

InChI

InChI=1S/C9H4ClIN2S/c1-4-6-7(10)5(2-12)3-13-9(6)14-8(4)11/h3H,1H3

InChI Key

WJBGRENDLJDAAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=C(C(=C12)Cl)C#N)I

Origin of Product

United States

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